molecular formula C16H16N2O2 B5172653 10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

Cat. No.: B5172653
M. Wt: 268.31 g/mol
InChI Key: HQUUYZZHMQPBPR-UHFFFAOYSA-N
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Description

10-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is a chemical compound known for its structural complexity and potential applications in various scientific fields. This compound belongs to the dibenzoazepine class, characterized by a tricyclic structure with a nitrogen atom incorporated into the central ring. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes:

    Formation of the Dibenzoazepine Core: This can be achieved through a cyclization reaction involving biphenyl derivatives and nitrogen-containing reagents under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group is often done via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

    Carboxamide Formation: The carboxamide group is introduced through amidation reactions, where the corresponding carboxylic acid derivative reacts with ammonia or an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include hydroxylated, aminated, or substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

10-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a lead compound in the development of new pharmaceuticals, particularly for its potential neurological and psychiatric effects.

    Biological Studies: Used in studies investigating the interaction of tricyclic compounds with biological targets such as enzymes and receptors.

    Industrial Applications: Its derivatives are explored for use in materials science, including the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to the active sites or allosteric sites of the target proteins, altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    Carbamazepine: Another dibenzoazepine derivative used as an anticonvulsant and mood stabilizer.

    Oxcarbazepine: A related compound with similar therapeutic uses but different metabolic pathways.

    Imipramine: A tricyclic antidepressant with a similar core structure but different functional groups.

Uniqueness

10-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is unique due to its specific methoxy and carboxamide substitutions, which confer distinct pharmacological properties compared to its analogs. These structural differences can result in varied biological activities and therapeutic potentials, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methoxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-9,15H,10H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUUYZZHMQPBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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